6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]
Overview
Description
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol This compound features a spirocyclic structure, which is characterized by a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the following steps:
Formation of the Isobenzofuran Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isobenzofuran and piperidine rings.
Industrial Production Methods
Industrial production of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] may involve bulk synthesis techniques, including:
Batch Processing: This method involves the stepwise addition of reagents and intermediates in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3H-spiro[isobenzofuran-1,3’-isochromane]
- 6-Fluoro-4-methylene-3H-spiro[isochromane-3,1’-naphtho[2,3-c]furan]
Uniqueness
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-fluorospiro[1H-2-benzofuran-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGRUFFEVWLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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